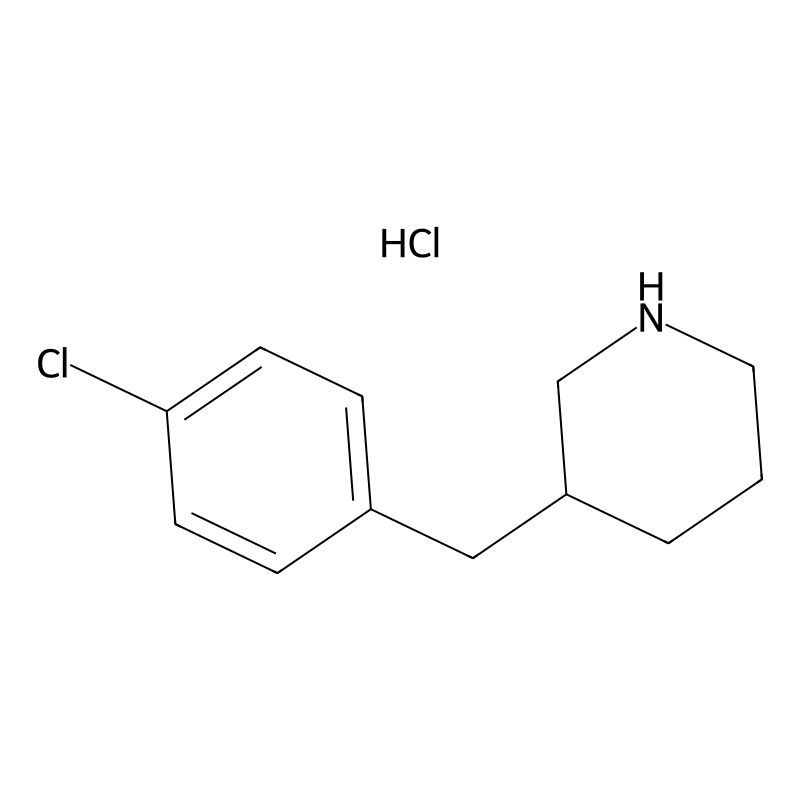

3-(4-Chlorobenzyl)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-(4-Chlorobenzyl)piperidine hydrochloride is a synthetic organic compound. Its synthesis has been reported in various scientific journals, though specific details regarding its preparation may vary depending on the chosen method. [, ]

Potential Biological Activities:

Research suggests that 3-(4-chlorobenzyl)piperidine hydrochloride may possess certain biological activities, although the specific mechanisms and applications are still under investigation. Studies have explored its potential as:

- Antifungal agent: 3-(4-Chlorobenzyl)piperidine hydrochloride has been evaluated for its antifungal properties against various fungal strains. []

- Inhibitor of enzymes: Some studies have investigated the potential of 3-(4-chlorobenzyl)piperidine hydrochloride to inhibit specific enzymes, such as acetylcholinesterase. [] However, further research is needed to confirm these findings and understand the underlying mechanisms.

Research Limitations:

- Fully characterize its biological activities: Further research is needed to confirm the observed antifungal and enzyme inhibitory effects, and to explore potential activities in other areas.

- Understand its mechanisms of action: A deeper understanding of the mechanisms by which 3-(4-chlorobenzyl)piperidine hydrochloride exerts its potential biological effects is crucial for evaluating its potential applications.

- Investigate its safety and efficacy: Before any potential therapeutic applications can be considered, thorough studies are needed to assess the safety and efficacy of 3-(4-chlorobenzyl)piperidine hydrochloride in relevant models.

3-(4-Chlorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula CHClN·HCl and a molecular weight of 246.18 g/mol. This compound features a piperidine ring substituted with a 4-chlorobenzyl group, which contributes to its unique properties. It is identified by the CAS number 1171692-94-6 and is primarily used in biochemical research, particularly in proteomics and pharmacological studies .

The chemical reactivity of 3-(4-Chlorobenzyl)piperidine hydrochloride can be attributed to the presence of both the piperidine moiety and the chlorobenzyl substituent. Key reactions include:

- Nucleophilic Substitution: The chlorine atom on the benzyl group can undergo nucleophilic substitution reactions, making it a potential precursor for further derivatization.

- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, which are essential for solubility and stability in biological systems.

These reactions make it useful for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetics.

The synthesis of 3-(4-Chlorobenzyl)piperidine hydrochloride typically involves:

- Formation of the Piperidine Ring: Starting from commercially available piperidine, the ring can be functionalized through alkylation.

- Chlorobenzyl Substitution: The introduction of the 4-chlorobenzyl group can be achieved via nucleophilic substitution using 4-chlorobenzyl chloride.

- Hydrochloride Salt Formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

These methods allow for scalable production suitable for research applications .

3-(4-Chlorobenzyl)piperidine hydrochloride is utilized in several fields:

- Pharmaceutical Research: It serves as a lead compound for developing new therapeutic agents targeting neurological pathways.

- Biochemical Studies: Its role in proteomics research aids in understanding protein interactions and functions.

- Synthetic Chemistry: It acts as an intermediate for synthesizing more complex organic molecules.

Interaction studies involving 3-(4-Chlorobenzyl)piperidine hydrochloride focus on its binding affinity to various receptors. Preliminary data suggest interactions with dopamine and serotonin receptors, highlighting its potential role in modulating neurotransmission. Further investigation into these interactions could elucidate its therapeutic potential .

Several compounds share structural similarities with 3-(4-Chlorobenzyl)piperidine hydrochloride. Below is a comparison highlighting their uniqueness:

The unique combination of the chlorobenzyl group and piperidine structure in 3-(4-Chlorobenzyl)piperidine hydrochloride differentiates it from these compounds, potentially influencing its biological activity and applications.

The solubility profile of 3-(4-Chlorobenzyl)piperidine hydrochloride demonstrates significant variation across different solvent systems, primarily influenced by the presence of the hydrochloride salt functionality and the molecular structure of the parent compound.

Aqueous Solubility

In aqueous systems, 3-(4-Chlorobenzyl)piperidine hydrochloride exhibits enhanced solubility compared to its free base form [1]. This enhanced water solubility is characteristic of hydrochloride salts, which form ionic interactions with water molecules through the chloride anion and protonated nitrogen center. The compound demonstrates hygroscopic properties, meaning it readily absorbs moisture from the atmosphere, which further contributes to its aqueous solubility characteristics [2] [3].

Polar Organic Solvents

The compound shows generally high solubility in polar organic solvents. In methanol and ethanol, 3-(4-Chlorobenzyl)piperidine hydrochloride demonstrates good solubility due to hydrogen bonding interactions between the solvent molecules and the hydrochloride salt . These alcoholic solvents provide effective solvation of the ionic hydrochloride salt through their hydroxyl groups, which can form hydrogen bonds with both the chloride anion and the protonated nitrogen center.

Acetonitrile presents moderate solubility characteristics and is commonly employed as a reaction medium for synthetic applications involving this compound . The polar aprotic nature of acetonitrile allows for effective dissolution while maintaining chemical stability of the compound during synthetic procedures.

Dichloromethane shows good solubility characteristics and serves as a common synthetic solvent for reactions involving 3-(4-Chlorobenzyl)piperidine hydrochloride . The ability of dichloromethane to dissolve the compound makes it suitable for extraction and purification procedures.

Non-Polar Solvents

In non-polar solvents, 3-(4-Chlorobenzyl)piperidine hydrochloride exhibits limited solubility, which is typical for ionic compounds . Hexane and toluene demonstrate poor solubility for this compound, as these solvents cannot effectively stabilize the ionic hydrochloride salt through solvation. Chloroform requires heating to achieve adequate solubility, indicating the need for elevated temperatures to overcome the limited solvation capacity of less polar solvents .

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | High (enhanced by HCl salt) | Hygroscopic nature increases water solubility |

| Polar Organic Solvents | Generally high | Hydrogen bonding with polar solvents |

| Methanol | Soluble | Good solvation of HCl salt |

| Ethanol | Soluble | Good solvation of HCl salt |

| Acetonitrile | Moderately soluble | Preferred for synthetic applications |

| Dichloromethane | Soluble | Common synthetic solvent |

| Chloroform | Slightly soluble | Requires heating for dissolution |

| Non-polar Solvents | Generally low | Limited solvation of ionic salt |

| Hexane | Poorly soluble | Typical for ionic compounds |

| Toluene | Poorly soluble | Typical for ionic compounds |

Thermal Decomposition Patterns and Differential Scanning Calorimetry Analysis

The thermal behavior of 3-(4-Chlorobenzyl)piperidine hydrochloride follows patterns typical of organic hydrochloride salts, with specific decomposition characteristics that are important for handling and processing considerations.

Melting Point Characteristics

Based on the thermal properties of structurally related piperidine hydrochloride compounds, 3-(4-Chlorobenzyl)piperidine hydrochloride is expected to exhibit a melting point in the range of 245-248°C [3] [6]. This melting point range is consistent with similar piperidine hydrochloride derivatives and reflects the ionic nature of the compound, which typically results in higher melting points compared to the corresponding free bases.

Thermal Decomposition Behavior

The thermal decomposition of 3-(4-Chlorobenzyl)piperidine hydrochloride follows a pattern similar to other piperidine hydrochloride salts. At elevated temperatures, the compound undergoes thermal decomposition producing hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide [7] [8]. This decomposition pattern is characteristic of organic amine hydrochlorides and represents the primary thermal degradation pathway.

The decomposition process typically begins with the loss of hydrogen chloride, followed by degradation of the organic framework. The specific decomposition temperature has not been precisely determined for this compound, but similar piperidine hydrochlorides demonstrate thermal stability up to approximately 200°C before significant decomposition occurs [9] [7].

Differential Scanning Calorimetry Considerations

While specific differential scanning calorimetry (DSC) data for 3-(4-Chlorobenzyl)piperidine hydrochloride has not been reported in the literature, DSC analysis would be expected to reveal characteristic thermal transitions including melting, decomposition, and potential polymorphic changes. Related compounds containing chlorobenzyl-piperidine structures have shown DSC thermograms indicating clear melting transitions followed by decomposition events [10] [11].

The DSC profile would typically show an endothermic melting event around 245-248°C, followed by exothermic decomposition events at higher temperatures. The presence of the chlorobenzyl substituent may influence the thermal stability compared to simpler piperidine derivatives.

| Property | Value/Range | Reference/Notes |

|---|---|---|

| Melting Point Range | 245-248°C (literature) | Multiple literature sources |

| Decomposition Temperature | Not specifically determined | Typical for organic HCl salts |

| Thermal Stability | Stable under normal conditions | Decomposes at elevated temperatures |

| Storage Temperature | Room temperature (<30°C) | Store in cool, dry conditions |

| Flash Point | Not specified | Solid at room temperature |

| Boiling Point | Not applicable (decomposes) | Solid compound |

| Thermal Decomposition Products | HCl, NOx, CO, CO2 | Hazardous decomposition products |

pH-Dependent Stability in Aqueous Systems

The stability of 3-(4-Chlorobenzyl)piperidine hydrochloride in aqueous systems demonstrates significant pH dependence, which is characteristic of protonated amine compounds and influences both storage and application considerations.

Acidic pH Stability

In acidic aqueous environments, 3-(4-Chlorobenzyl)piperidine hydrochloride exhibits enhanced stability. The compound exists predominantly in its protonated form under acidic conditions, which corresponds to the stable hydrochloride salt form [12] [13]. Studies on related piperidine hydrochloride derivatives indicate that maximum stability occurs at pH values between 2.5 and 3.5 [12].

The enhanced stability under acidic conditions is attributed to the suppression of hydrolysis reactions that can occur when the compound is in its free base form. The protonated nitrogen center is less nucleophilic and therefore less susceptible to hydrolytic degradation [12].

Neutral and Basic pH Instability

As the pH increases toward neutral and basic conditions, the stability of 3-(4-Chlorobenzyl)piperidine hydrochloride decreases significantly. At pH values above 7, the compound becomes increasingly unstable due to deprotonation of the nitrogen center and potential hydrolysis reactions [13].

Under basic conditions, the compound can undergo various degradation pathways including hydrolysis and oxidation. The rate of degradation increases substantially with increasing pH, making alkaline conditions particularly problematic for long-term stability [12].

Hydrolysis Mechanisms

The primary degradation mechanism in aqueous systems involves hydrolysis reactions that are pH-dependent. Under acidic conditions, the protonated molecules demonstrate resistance to hydrolytic attack, while under basic conditions, the free base form becomes susceptible to nucleophilic attack by water molecules [12] [13].

The hydrolysis process can lead to the formation of various degradation products, including the corresponding carboxylic acids and other hydrolysis products. The rate of hydrolysis follows pseudo-first-order kinetics and demonstrates strong temperature dependence [12].